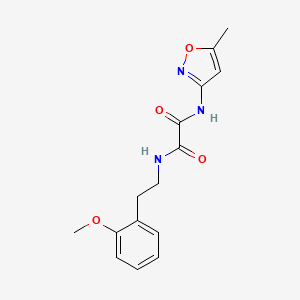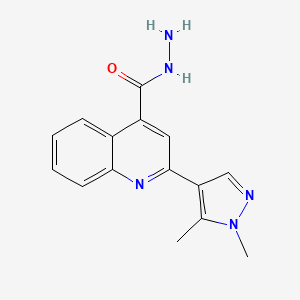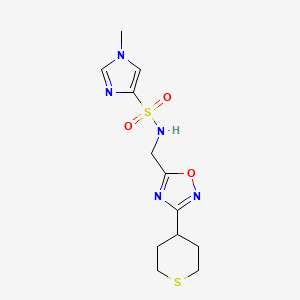![molecular formula C18H17F3N4O2S B2502454 N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide CAS No. 477852-93-0](/img/structure/B2502454.png)
N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide" is a derivative of hydrazinecarbothioamide, a class of compounds known for their diverse biological activities. This particular compound, although not directly studied in the provided papers, is structurally related to the compounds that have been synthesized and evaluated for various biological activities, including cytotoxicity, anticonvulsant activity, antioxidant activity, and antiviral activity against yellow fever virus .
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of hydrazides with isothiocyanates or the interaction of hydrazine with alkyl-/arylisothiocyanates . For instance, the synthesis of N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes was achieved by reacting the ligand with various metal ions, resulting in coordinated species . Similarly, the synthesis of antiviral carbothioamides against yellow fever virus was performed in a three-step process starting from cyanuric chloride . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is characterized by the presence of a hydrazinecarbothioamide moiety, which can exist in different forms such as keto-thione or keto-thiol depending on its coordination state with metal ions . The molecular docking studies of these compounds on cancer proteins and GABA receptors suggest that they can adopt conformations that are compatible with biological targets .
Chemical Reactions Analysis
The chemical reactivity of hydrazinecarbothioamide derivatives includes their ability to coordinate with metal ions to form complexes . These compounds can also undergo further chemical transformations, such as S-alkylation, to yield new derivatives with potential biological activities . The presence of substituents on the aromatic rings can significantly influence the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarbothioamide derivatives are influenced by their molecular structure. The compounds exhibit varying degrees of solubility, thermal stability, and electronic properties, as indicated by optical band gap measurements . The cytotoxicity and antiviral activity assays suggest that these compounds have the potential to interact with biological systems effectively, with some derivatives showing selective inhibition of yellow fever virus growth at low concentrations . The antioxidant activity of these compounds has been demonstrated using the DPPH method, with some showing excellent activity .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has been conducted on the synthesis of coordination compounds of copper and nickel with derivatives similar to N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide. These compounds act as ligands, forming coordination complexes that have been evaluated for their potential to inhibit the growth of certain cancer cells, highlighting their significance in medicinal chemistry and oncology research (Pakhontsu et al., 2014).
Biological Activities
Several studies have focused on the biological activities of compounds structurally related to this compound. For example, the synthesis of new classes of tri- and bis(1,3,4-thiadiazol-2-amine) derivatives has been explored, with these compounds showing potential as monomers for various dendrimers (Darehkordi & Ghazi, 2013).
Antimicrobial and Antioxidant Properties
Compounds featuring the hydrazinecarbothioamide moiety have been synthesized and evaluated for their antimicrobial activities, indicating their utility in developing new antibacterial and antifungal agents. For instance, some derivatives have shown significant antibacterial activities, underscoring their potential application in addressing resistant microbial strains (Mayekar & Mulwad, 2008). Additionally, certain derivatives exhibit antioxidant activity, suggesting their possible use in combating oxidative stress-related conditions (Bărbuceanu et al., 2014).
Analytical Applications
The modification of carbon paste electrodes with carbon nanotubes and specific derivatives has been explored for the selective determination of biochemical compounds, such as epinephrine, in the presence of other similar substances. This application demonstrates the potential utility of these compounds in analytical chemistry, particularly in developing sensitive and selective biosensors (Beitollahi et al., 2008).
Propriétés
IUPAC Name |
1-[[6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c1-2-8-22-17(28)24-23-16(27)13-6-7-15(26)25(11-13)10-12-4-3-5-14(9-12)18(19,20)21/h2-7,9,11H,1,8,10H2,(H,23,27)(H2,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWOXALDROWEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2502372.png)


![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2502376.png)
![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)
![[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2502385.png)
![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)

![N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2502388.png)


![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)